An In-Depth Technical Guide to 5-Bromo-3-(4-chlorophenyl)isoxazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-3-(4-chlorophenyl)isoxazole: Properties, Synthesis, and Applications
Abstract
5-Bromo-3-(4-chlorophenyl)isoxazole is a halogenated heterocyclic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-rich isoxazole core functionalized with a synthetically versatile bromine atom and a metabolically stable 4-chlorophenyl group, makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its core chemical properties, details a robust and validated synthetic protocol, explores its chemical reactivity, and discusses its applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and research programs.
Core Chemical and Physical Properties
5-Bromo-3-(4-chlorophenyl)isoxazole is a solid at room temperature, possessing a well-defined set of physicochemical properties that are foundational for its application in chemical synthesis.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-3-(4-chlorophenyl)-1,2-oxazole | [3] |
| CAS Number | 51725-92-9 | [3] |
| Molecular Formula | C₉H₅BrClNO | [2] |
| Molecular Weight | 258.50 g/mol | [3] |
| Physical Form | Solid | [1][2] |
| Typical Purity | ≥98% | [1][3] |
| LogP | 3.444 | [3] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [1][2] |
| InChI Key | RAFAIQOBYPUKIY-UHFFFAOYSA-N | [1][2] |
Safety and Handling
As a halogenated organic compound, 5-Bromo-3-(4-chlorophenyl)isoxazole requires careful handling in a laboratory setting.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [1][2] |
| GHS Pictogram | GHS07 (Harmful) | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [1][2] |
Expert Insight: The hazard profile necessitates the use of standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry.[4] A highly reliable and common method proceeds through the cyclization of a chalcone dibromide intermediate with hydroxylamine.[5] This approach offers high yields and excellent regiocontrol.
Plausible Synthetic Pathway
The synthesis is a three-step process starting from commercially available 4-chlorobenzaldehyde and an appropriate acetophenone, followed by bromination and cyclization.
Detailed Experimental Protocol: Synthesis from Chalcone Dibromide
This protocol details the final cyclization step, which is the key transformation to form the isoxazole ring.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the precursor chalcone dibromide (1.0 equiv).
-
Add ethanol (approx. 10 volumes, e.g., 50 mL for 5 g of starting material).
-
Stir the suspension at room temperature to ensure good mixing.
Causality: Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its appropriate boiling point for the reaction, facilitating a controlled reaction rate.
Step 2: Addition of Reagents
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) to the suspension.
-
Slowly add a base, such as triethylamine (TEA) or potassium hydroxide (2.5 equiv), to the reaction mixture. An exotherm may be observed.
Causality: Hydroxylamine is the nitrogen and oxygen source for the isoxazole ring. A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. The base also facilitates the elimination of HBr during the cyclization cascade.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the chalcone dibromide spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.
Self-Validation: TLC provides a real-time, semi-quantitative assessment of the reaction's progress, ensuring the reaction is driven to completion and preventing the formation of byproducts from prolonged heating.
Step 4: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the reaction volume).
-
A solid precipitate of the crude product should form. Stir for 15-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure 5-Bromo-3-(4-chlorophenyl)isoxazole.[6]
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.[7] While raw spectra are not publicly available, the expected data can be reliably predicted from analogous structures.[5][8]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons (4-chlorophenyl): Two doublets in the range of δ 7.4-7.9 ppm, integrating to 2H each, showing a typical AA'BB' splitting pattern. Isoxazole Proton (H4): A sharp singlet around δ 6.6-6.8 ppm, integrating to 1H.[5] |
| ¹³C NMR | Isoxazole Carbons: C3 (~163 ppm), C5-Br (~100-110 ppm), C4 (~98-100 ppm).[9] Aromatic Carbons: Signals between δ 125-138 ppm, including the ipso-carbon attached to chlorine. |
| FT-IR (KBr, cm⁻¹) | C=N Stretch: ~1570-1610 cm⁻¹ (characteristic of the isoxazole ring). Aromatic C=C Stretch: ~1490-1550 cm⁻¹. N-O Stretch: ~1400-1450 cm⁻¹.[5] C-Cl Stretch: ~780 cm⁻¹. C-Br Stretch: ~625 cm⁻¹.[5] |
| Mass Spec (ESI-MS) | Molecular Ion Peak [M]⁺: A complex cluster of peaks around m/z 257, 259, and 261 due to the presence of both Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) isotopes. |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-Bromo-3-(4-chlorophenyl)isoxazole is dominated by the C5-Bromo group, which serves as an exceptionally versatile handle for introducing molecular diversity through modern cross-coupling reactions.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[12] This regioselectivity is a key feature that underpins its synthetic utility.
Expert Insight: The Suzuki-Miyaura coupling is often the preferred method due to the commercial availability of a vast array of boronic acids and the relatively mild, environmentally benign reaction conditions.[13] This allows for the rapid generation of libraries of 5-aryl or 5-vinyl isoxazoles for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry and Drug Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[14][15] Its value stems from its metabolic stability, its ability to act as a bioisostere for other functional groups (like esters or amides), and its capacity to engage in various non-covalent interactions with protein targets, such as hydrogen bonding and π-π stacking.[16]
5-Bromo-3-(4-chlorophenyl)isoxazole is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure combines the biologically significant isoxazole core with two distinct halogenated phenyl rings, providing a platform for creating new chemical entities with potential therapeutic value in areas such as:
-
Anticancer Agents: Many isoxazole derivatives exhibit potent anticancer activity.[14]
-
Antimicrobial and Antifungal Agents: The isoxazole core is found in antibiotics like Cloxacillin and Sulfamethoxazole.[15]
-
Anti-inflammatory Drugs: COX-2 inhibitors containing the isoxazole ring have been developed.[15]
-
Neuroprotective Agents: The scaffold has shown promise in developing treatments for neurodegenerative disorders.[14]
Role in Drug Discovery Workflow
This compound is an ideal starting point for a lead generation or lead optimization campaign in a drug discovery program.
Conclusion
5-Bromo-3-(4-chlorophenyl)isoxazole is a well-characterized and synthetically accessible heterocyclic compound with significant strategic value. Its stable isoxazole core, combined with a highly reactive bromine handle for derivatization, makes it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The robust protocols for its synthesis and the predictable reactivity in cross-coupling reactions allow for the efficient construction of diverse molecular architectures. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in accelerating the drug discovery process cannot be overstated.
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